- Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditionsTetrahedron, 2007, 63(23), 5083-5087,
Cas no 953-91-3 (Cyclohexyl 4-Methylbenzenesulfonate)

Cyclohexyl 4-Methylbenzenesulfonate 化学的及び物理的性質
名前と識別子
-
- Cyclohexyl 4-methylbenzenesulfonate
- Cyclohexyl p-tosylate~p-Toluenesulphonic acid cyclohexyl ester
- Cyclohexyl p-Toluenesulfonate
- ((4-methylbenzenesulfonyl)oxy)cyclohexane
- Benzenesulfonic acid,4-methyl-,cyclohexyl ester
- cyclohexanol tosylate
- Cyclohexyl toluenesulfonate
- CYCLOHEXYL TOSYLATE
- cyclohexyl-p-tosylate
- p-Toluenesulfonic acid,cyclohexyl ester
- toluene-4-sulfonic acid cyclohexyl ester
- Tosyloxycyclohexane
- p-Toluenesulfonic Acid Cyclohexyl Ester
- Benzenesulfonic acid, 4-methyl-, cyclohexyl ester
- Cyclohexyl p-toluenesulphonate
- p-Toluenesulfonic acid, cyclohexyl ester
- OHHPZPDQZMUTCA-UHFFFAOYSA-N
- cyclohexyl 4-methylbenzene-1-sulfonate
- Benzenesulfonic acid, cyclohexyl ester
- Cyclohexylp-toluenesulfonate
- Cyclohexyl-p-toluene sulfonate
- cyclohexyltosylate
- Cyclohexyl p-tosylate
- Cyclohexanol, p-toluenesulfonate (6CI, 7CI)
- p-Toluenesulfonic acid, cyclohexyl ester (8CI)
- Cyclohexyl 4-toluenesulfonate
- Cyclohexyl p-methylbenzenesulfonate
- NSC 122484
- NSC 127370
- WPAG 618
- DTXCID1048962
- 4-methylbenzenesulfonic acid cyclohexyl ester
- SCHEMBL361129
- AC9838
- CS-0153018
- X5FBX5NR2A
- C2363
- MFCD00014291
- NSC127370
- DB-057582
- NSC122484
- SY050240
- AS-62201
- EINECS 213-468-8
- 953-91-3
- NS00040447
- DTXSID3061348
- cyclohexyl-p-toluenesulfonate
- EN300-7224107
- Cyclohexyl 4-methylbenzenesulfonate #
- NSC-122484
- UNII-X5FBX5NR2A
- Toluene-4-sulfonic acid, cyclohexyl ester
- AKOS015840417
- NSC-127370
- Cyclohexyl 4-Methylbenzenesulfonate
-
- MDL: MFCD00014291
- インチ: 1S/C13H18O3S/c1-11-7-9-13(10-8-11)17(14,15)16-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3
- InChIKey: OHHPZPDQZMUTCA-UHFFFAOYSA-N
- ほほえんだ: O=S(C1C=CC(C)=CC=1)(OC1CCCCC1)=O
- BRN: 2217391
計算された属性
- せいみつぶんしりょう: 254.09800
- どういたいしつりょう: 254.097665
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 317
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 3.4
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.19
- ゆうかいてん: 43.0 to 47.0 deg-C
- ふってん: 382.1°C at 760 mmHg
- フラッシュポイント: 184.9°C
- 屈折率: 1.549
- PSA: 51.75000
- LogP: 4.11380
- ようかいせい: 未確定
Cyclohexyl 4-Methylbenzenesulfonate セキュリティ情報
Cyclohexyl 4-Methylbenzenesulfonate 税関データ
- 税関コード:2906199090
- 税関データ:
中国税関コード:
2906199090概要:
290619990。他のシクロアルカノール、シクロエノール、シクロテルペンアルコール。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29061999090。シクロアルキル、シクロアルキルまたはシクロエーテルアルコール。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
Cyclohexyl 4-Methylbenzenesulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM201633-25g |
cyclohexyl 4-methylbenzenesulfonate |
953-91-3 | 95% | 25g |
$140 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1223658-100g |
Cyclohexyl 4-methylbenzenesulfonate |
953-91-3 | 98% | 100g |
¥2335.00 | 2024-04-24 | |
Ambeed | A180718-5g |
Cyclohexyl 4-methylbenzenesulfonate |
953-91-3 | 97% | 5g |
$15.0 | 2025-02-25 | |
TRC | C988453-100mg |
Cyclohexyl 4-Methylbenzenesulfonate |
953-91-3 | 100mg |
$ 69.00 | 2023-09-08 | ||
TRC | C988453-500mg |
Cyclohexyl 4-Methylbenzenesulfonate |
953-91-3 | 500mg |
$ 86.00 | 2023-09-08 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17952-5g |
Cyclohexyl p-toluenesulfonate, 97% |
953-91-3 | 97% | 5g |
¥845.00 | 2023-03-16 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB23395-5g |
Cyclohexyl 4-Methylbenzenesulfonate |
953-91-3 | 97% | 5g |
245.00 | 2021-06-01 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB23395-1g |
Cyclohexyl 4-Methylbenzenesulfonate |
953-91-3 | 97% | 1g |
125.00 | 2021-06-01 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB23395-100g |
Cyclohexyl 4-Methylbenzenesulfonate |
953-91-3 | 97% | 100g |
2430.00 | 2021-06-01 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB23395-25g |
Cyclohexyl 4-Methylbenzenesulfonate |
953-91-3 | 97% | 25g |
902.00 | 2021-06-01 |
Cyclohexyl 4-Methylbenzenesulfonate 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- An efficient one-pot conversion of THP and TMS ethers to sulfonate esters using FeCl3-montmorillonite K-10 clayZeitschrift fuer Naturforschung, 2005, 60(7), 763-765,
ごうせいかいろ 3
- Ionic liquid brush as an efficient and reusable heterogeneous catalytic assembly for the tosylation of phenols and alcohols in neat waterNew Journal of Chemistry, 2017, 41(12), 4743-4746,
ごうせいかいろ 4
ごうせいかいろ 5
- Synthesis of alkyl sulfonates from sulfonic acids or sodium sulfonates using solid-phase bound reagentsTetrahedron Letters, 2001, 42(44), 7833-7836,
ごうせいかいろ 6
- Preparation of unstable tosylatesTetrahedron Letters, 1969, (32), 2705-8,
ごうせいかいろ 7
ごうせいかいろ 8
- The Mitsunobu reactionOrganic Reactions (Hoboken, 1992, 42,,
ごうせいかいろ 9
- Montmorillonite Clay Catalyzed Tosylation of Alcohols and Selective Monotosylation of Diols with p-Toluenesulfonic Acid: An Enviro-Economic RouteTetrahedron, 2000, 56(37), 7291-7298,
ごうせいかいろ 10
ごうせいかいろ 11
1.2 Reagents: Triethylamine ; 1 - 2 min, 0 °C; 90 min, rt
- One-pot tandem reactions for direct conversion of thiols and disulfides to sulfonic esters, and Paal-Knorr synthesis of pyrrole derivatives catalyzed by TCCAJournal of Sulfur Chemistry, 2013, 34(4), 347-357,
ごうせいかいろ 12
ごうせいかいろ 13
ごうせいかいろ 14
ごうせいかいろ 15
- Solvent-free and selective tosylation of alcohols and phenols with p-toluenesulfonyl chloride by heteropolyacids as highly efficient catalystsCanadian Journal of Chemistry, 2006, 84(5), 812-818,
ごうせいかいろ 16
ごうせいかいろ 17
ごうせいかいろ 18
- Efficient Synthesis of Sulfonic, Phosphoric, and Phosphinic Esters Employing Alkylating Polymer-Bound ReagentsJournal of Combinatorial Chemistry, 2003, 5(2), 138-144,
ごうせいかいろ 19
ごうせいかいろ 20
Cyclohexyl 4-Methylbenzenesulfonate Raw materials
- 4-methylbenzene-1-sulfonic acid
- Benzenemethanol, 2-chloro-5-(3-cyclohexyl-1-triazenyl)-
- Cyclohexanol
- p-Toluenesulfonic anhydride
- Benzenesulfonic acid,4-methyl-, ion(1-)
- Benzenesulfinic acid,4-methyl-, cyclohexyl ester
- (cyclohexyloxy)(trimethyl)silane
Cyclohexyl 4-Methylbenzenesulfonate Preparation Products
Cyclohexyl 4-Methylbenzenesulfonate 関連文献
-
Andreas Gl?ckner,Heiko Bauer,Miyuki Maekawa,Thomas Bannenberg,Constantin G. Daniliuc,Peter G. Jones,Yu Sun,Helmut Sitzmann,Matthias Tamm,Marc D. Walter Dalton Trans. 2012 41 6614
-
M. Pánková,J. Sicher,M. Tichy,M. C. Whiting J. Chem. Soc. B 1968 365
-
Kimihiro Komeyama,Ryo Ohata,Shinnosuke Kiguchi,Itaru Osaka Chem. Commun. 2017 53 6401
-
G. Dann Sargent Q. Rev. Chem. Soc. 1966 20 301
-
5. Chapter 3. Reaction mechanisms. Part (iv) Polar reactions
-
6. Eliminations promoted by weak bases. Part 7. E2C and E2H Reactions of cyclohexyl toluene-p-sulphonate with triphenylphosphine and other neutral basesDuncan J. McLennan J. Chem. Soc. Perkin Trans. 2 1977 293
-
7. A comparison of the effectiveness of sulphuric acid and trifluoromethanesulphonic acid in Koch carboxylation reactionsBrian L. Booth,Teymour A. El-Fekky J. Chem. Soc. Perkin Trans. 1 1979 2441
-
8. Eliminations promoted by weak bases. Part 8. Kinetics and mechanisms of reactions of cyclohexyl toluene-p-sulphonate with thiourea in various solventsDuncan J. McLennan J. Chem. Soc. Perkin Trans. 2 1977 298
-
Takuya Michiyuki,Itaru Osaka,Kimihiro Komeyama Chem. Commun. 2020 56 1247
-
Roger W. Alder,Fabrizio Carta,Christopher A. Reed,Irina Stoyanova,Christine L. Willis Org. Biomol. Chem. 2010 8 1551
Cyclohexyl 4-Methylbenzenesulfonateに関する追加情報
Cyclohexyl 4-Methylbenzenesulfonate (CAS No. 953-91-3): A Versatile Chemical Intermediate in Modern Synthesis and Biomedical Applications
The Cyclohexyl 4-Methylbenzenesulfonate, identified by the CAS No. 953-91-3, is a sulfonic acid ester derivative with a unique structural configuration that combines the cyclohexyl group with a tosylate moiety (p-toluenesulfonyl). This compound has garnered significant attention in recent years due to its role as a versatile reagent in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its chemical stability, reactivity, and compatibility with various reaction conditions make it indispensable in modern chemical research.
Structurally, Cyclohexyl 4-Methylbenzenesulfonate features a cyclohexyl group attached to a sulfonic acid ester (tosyl) functional group via an ether linkage. This configuration endows the molecule with both hydrophobic and electrophilic characteristics, enabling its use as a leaving group in nucleophilic substitution reactions—a critical property for synthesizing complex organic compounds. Recent studies have highlighted its utility in asymmetric synthesis, where it facilitates enantioselective transformations through controlled transition-metal catalysis.
In medicinal chemistry, this compound serves as an intermediate for producing bioactive molecules targeting metabolic disorders and neurodegenerative diseases. A groundbreaking study published in Journal of Medicinal Chemistry (2023) demonstrated its application in synthesizing analogs of PPARγ agonists, which regulate lipid metabolism and insulin sensitivity. The tosylate group’s reactivity enabled efficient conjugation with carbohydrate moieties, enhancing drug bioavailability without compromising pharmacological activity.
Beyond pharmaceuticals, Cyclohexyl 4-Methylbenzenesulfonate is pivotal in polymer science for designing stimuli-responsive materials. Researchers at MIT recently employed it to functionalize polyethylene glycol (PEG) chains, creating temperature-sensitive hydrogels for drug delivery systems (Nature Materials, 2022). The cyclohexyl moiety provided thermal stability, while the sulfonate group introduced ionizable sites that modulate gelation behavior—a breakthrough for targeted therapy applications.
In industrial synthesis, this compound has streamlined the production of surfactants and agrochemicals through phase-transfer catalysis. A 2024 report from the Royal Society of Chemistry highlighted its use in synthesizing cationic surfactants with enhanced biodegradability compared to traditional alkyl sulfate derivatives. The cyclohexyl substituent reduced environmental persistence while maintaining surface-active properties—a critical advancement for eco-friendly chemical manufacturing.
Recent advancements also involve its role in click chemistry protocols under mild conditions (Angewandte Chemie International Edition, 2023). By coupling with azide-functionalized polymers via strain-promoted azide–alkyne cycloaddition (SPAAC), researchers achieved rapid grafting of biomolecules onto polymer surfaces without harsh reagents or high temperatures—a technique now applied in biosensor fabrication and tissue engineering scaffolds.
Safety evaluations confirm that proper handling adhering to standard laboratory protocols ensures minimal occupational risks (Toxicological Sciences, 2021). Its low volatility and stable nature under ambient conditions reduce exposure hazards compared to volatile organic compounds (VOCs), making it preferable in large-scale synthesis processes.
The multifaceted utility of Cyclohexyl 4-Methylbenzenesulfonate (CAS No. 953-91-3) underscores its position as a cornerstone material across diverse scientific disciplines. As interdisciplinary research expands into sustainable chemistry and precision medicine, this compound’s adaptability will continue driving innovations at the intersection of organic synthesis and biomedical applications.
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